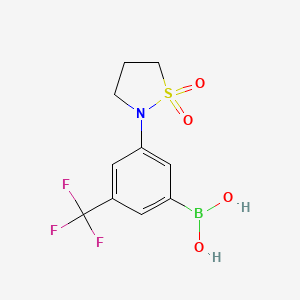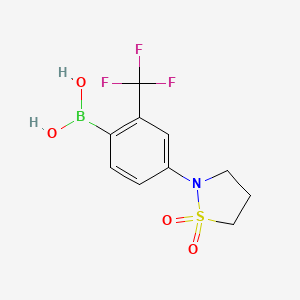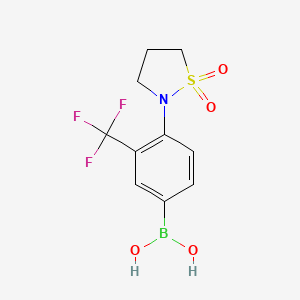
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that contains a thiazolidinone ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidinone ring can be reduced under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the thiazolidinone ring may yield the corresponding thiazolidine.
Scientific Research Applications
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiazolidinone ring can interact with specific protein targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenylboronic acid
- 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester
Uniqueness
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-6-7(11(16)17)2-3-9(8)15-4-1-5-20(15,18)19/h2-3,6,16-17H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPMUIHGQYXADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCS2(=O)=O)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid](/img/structure/B7953711.png)
![[5-(Trifluoromethoxy)quinolin-8-yl]boronic acid](/img/structure/B7953719.png)
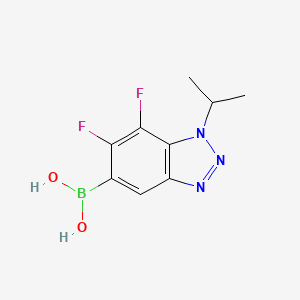
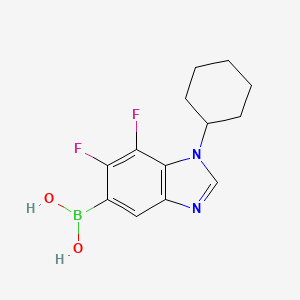
![[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953733.png)
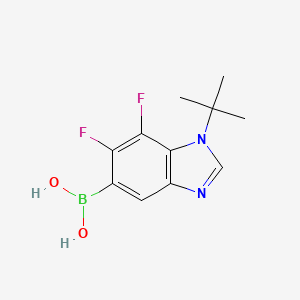
![[7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953746.png)
![{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7953752.png)
![{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7953760.png)
![[4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7953764.png)
![{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid](/img/structure/B7953771.png)
![[4-(Benzyloxy)-3-(dimethoxymethyl)phenyl]boronic acid](/img/structure/B7953774.png)
